
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
Descripción general
Descripción
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione, also known as 4-allyl-5-methoxy-1,3-dihydro-2H-imidazole-2-thione, is an organic compound with a variety of applications in scientific research. It is a derivative of imidazole, a heterocyclic aromatic organic compound, and is an important building block for the synthesis of a range of compounds. This compound has been studied for its potential use in pharmaceuticals, agrochemicals, and other applications.
Aplicaciones Científicas De Investigación
Antihistamic Agent
This compound exhibits properties that make it a candidate for use as an antihistamic agent . Histamine is a compound involved in local immune responses as well as regulating physiological functions in the gut and acting as a neurotransmitter. Antihistamines are used to treat allergic reactions. The structure of 1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione suggests it could bind to histamine receptors and potentially block the action of histamine, thereby reducing symptoms of allergies .
Central Nervous System (CNS) Controlling Agent
Compounds with CNS activity can be used to treat disorders such as anxiety, depression, and other neurological conditions. The pharmacological profile of this compound indicates potential for central nervous system controlling actions , which could be explored for the development of new therapeutic agents targeting CNS disorders .
Anti-Inflammatory Applications
The imidazole ring, present in this compound, is known for its anti-inflammatory properties. Therefore, this compound could be researched for its efficacy in reducing inflammation, which is a common response to infection or injury and is implicated in many diseases .
Antimicrobial Activity
Imidazole derivatives have been studied for their antimicrobial activity. This compound could be part of research aimed at developing new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens .
Cancer Research
The unique structure of this compound, particularly the presence of the methoxyphenyl group, may confer it the ability to act as a cytotoxic agent against cancer cells. It could be investigated for its potential to inhibit the growth of tumors or induce apoptosis in cancerous cells .
Enzyme Inhibition
Enzyme inhibitors are used to block the activity of specific enzymes that may be involved in disease processes. This compound could be studied for its ability to inhibit enzymes that are targets for drug development, particularly those involved in disease pathways .
Neuroprotective Agent
Compounds that can protect nerve cells from damage or degeneration are valuable in the treatment of neurodegenerative diseases. The chemical structure of this compound suggests potential neuroprotective properties that could be beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .
Antioxidant Properties
Antioxidants are important in protecting cells from oxidative stress caused by free radicals. This compound could be analyzed for its antioxidant capacity, which may contribute to its therapeutic potential in various oxidative stress-related conditions .
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-3-prop-2-enyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-3-8-15-12(9-14-13(15)17)10-4-6-11(16-2)7-5-10/h3-7,9H,1,8H2,2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCRHBXXRNKKGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=S)N2CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



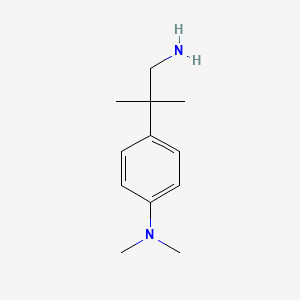
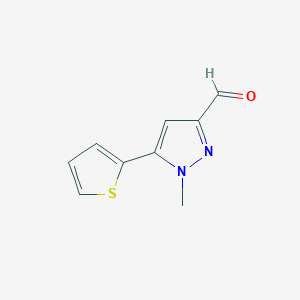
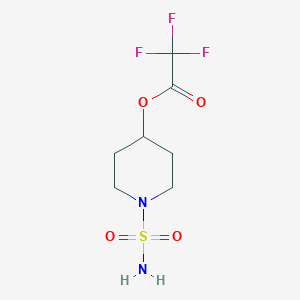
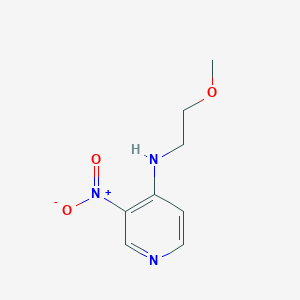

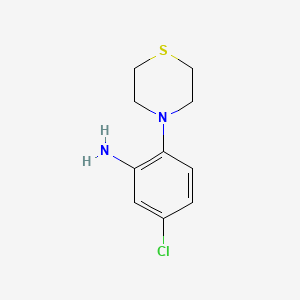
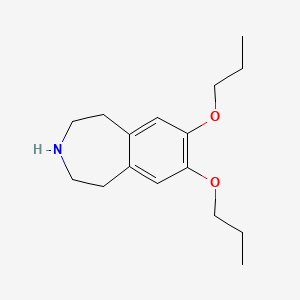
![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
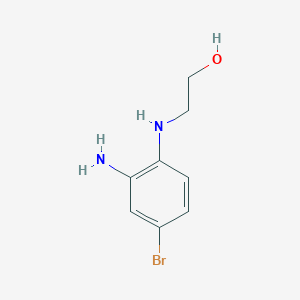
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
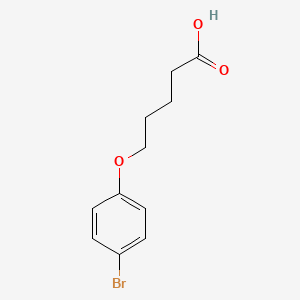
![3-Fluoro-4-[2-(trifluoromethyl)phenoxy]aniline](/img/structure/B1517631.png)

